5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties, making it useful in various scientific applications.
Mechanism of Action
Target of Action
It is known that similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been used to prepare derivatives as potent pfkfb3 kinase inhibitors . PFKFB3 kinase plays a crucial role in the regulation of glycolysis and is often overexpressed in cancer cells .
Mode of Action
Compounds with a similar structure have been used in the synthesis of potent pfkfb3 kinase inhibitors . These inhibitors work by binding to the kinase and preventing it from phosphorylating its substrates, thus inhibiting the glycolytic pathway .
Biochemical Pathways
The compound is likely to affect the glycolytic pathway due to its potential inhibitory effect on PFKFB3 kinase . This enzyme is a key regulator of glycolysis, and its inhibition can lead to a decrease in the production of fructose-2,6-bisphosphate, a potent activator of glycolysis . This can result in decreased energy production in cells that rely heavily on glycolysis, such as cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a decrease in the rate of glycolysis due to the inhibition of PFKFB3 kinase . This could potentially lead to a decrease in energy production in cells that rely heavily on glycolysis, such as cancer cells . This could potentially lead to cell death or a slowdown in cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps One common method includes the formation of the benzo[c][1,2,5]thiadiazole core through a cyclization reactionThe reaction conditions often require the use of catalysts such as palladium and solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester
- (E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Uniqueness
What sets 5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole apart from similar compounds is its unique combination of functional groups. This allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets, enhancing its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS3/c21-15(12-1-2-13-14(9-12)19-24-18-13)20-6-3-11(4-7-20)10-23-16-17-5-8-22-16/h1-2,9,11H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSZXKVISLJFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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